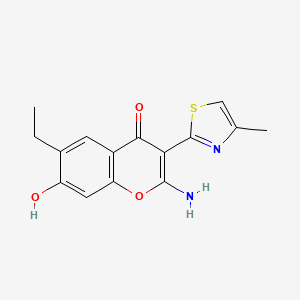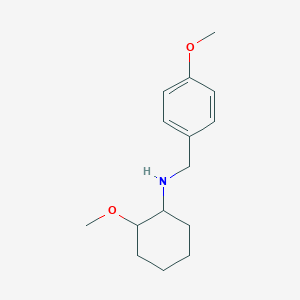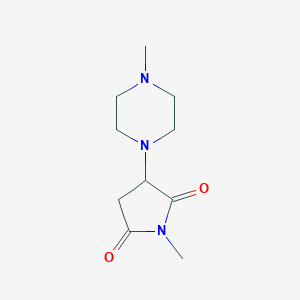![molecular formula C17H17ClN2O2 B5209279 N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5209279.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide, commonly known as A-836,339, is a potent and selective CB2 receptor agonist. It is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
A-836,339 selectively activates the CB2 receptor, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain. Activation of the CB2 receptor by A-836,339 leads to the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory pathways, resulting in the reduction of inflammation and pain.
Biochemical and Physiological Effects:
A-836,339 has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases. A-836,339 has been shown to inhibit pro-inflammatory cytokine production and activate anti-inflammatory pathways, resulting in the reduction of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of A-836,339 is its high selectivity for the CB2 receptor, which allows for specific targeting of immune cells and the regulation of inflammation and pain. However, one limitation of A-836,339 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of A-836,339. One direction is the investigation of its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Another direction is the development of more soluble analogs of A-836,339 for improved experimental administration. Additionally, the study of the pharmacokinetics and pharmacodynamics of A-836,339 in humans could provide valuable information for its potential clinical use.
Conclusion:
In conclusion, A-836,339 is a potent and selective CB2 receptor agonist that has been widely studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models of inflammation, pain, and neurodegenerative disorders. While there are limitations to its experimental use, there are several future directions for the study of A-836,339 that could lead to its potential clinical use.
Métodos De Síntesis
The synthesis of A-836,339 involves several steps. The first step is the reaction of 4-chlorobenzyl chloride with 4-methylbenzylamine to form N-[2-(4-chlorophenyl)ethyl]-4-methylbenzylamine. The second step is the reaction of the intermediate product with ethylenediamine to form N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide, which is the final product.
Aplicaciones Científicas De Investigación
A-836,339 has been studied for its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. A-836,339 has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-2-8-15(9-3-12)20-17(22)16(21)19-11-10-13-4-6-14(18)7-5-13/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNDELZGYGKVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-(2-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5209202.png)
![methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate](/img/structure/B5209208.png)

![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5209219.png)

![isobutyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209227.png)
amine oxalate](/img/structure/B5209236.png)
![benzyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209249.png)

![4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde](/img/structure/B5209257.png)
![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5209259.png)
![ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5209260.png)

